MLN8054 is a benzazepine-derived, orally bioavailable, ATP-competitive small-molecule inhibitor highly selective for Aurora A kinase. With a molecular weight of 476.87 g/mol and an established solubility profile (≥24 mg/mL in DMSO), it serves as a critical tool compound for isolating Aurora A-dependent mitotic pathways in laboratory workflows. Unlike later-generation clinical candidates, MLN8054 possesses a specific pharmacokinetic and off-target binding profile, including measurable GABA_A α-1 receptor affinity and high brain partitioning. This makes it an indispensable baseline material for researchers requiring precise replication of early-generation Aurora A inhibition phenotypes, specific CNS-penetrant models, or highly selective in vitro cell cycle synchronization without the confounding effects of pan-Aurora inhibition [1].
Generic substitution of MLN8054 with pan-Aurora inhibitors (such as VX-680) or its direct successor (MLN8237/Alisertib) fundamentally alters experimental outcomes and invalidates comparative assays. Procuring a pan-Aurora inhibitor results in the simultaneous suppression of both Aurora A and Aurora B, shifting the cellular phenotype from targeted G2/M arrest and monopolar spindle formation to confounding polyploidy and endoreduplication. Conversely, substituting MLN8054 with MLN8237 introduces a different pharmacokinetic baseline; MLN8237 was specifically engineered to reduce brain partitioning and alter GABA_A receptor affinity. For laboratories conducting historical baseline replications, neuro-oncology penetration studies, or strict structure-activity relationship (SAR) benchmarking, failing to procure the exact MLN8054 chemical structure compromises assay reproducibility and prevents accurate cross-study validation [1].
When selecting an Aurora kinase inhibitor for specific pathway isolation, MLN8054 demonstrates superior target discrimination compared to the pan-Aurora inhibitor VX-680. Quantitative enzymatic assays reveal that MLN8054 inhibits Aurora A with an IC50 of 4 nM while maintaining an IC50 of 175 nM for Aurora B, yielding a >40-fold selectivity window [1]. In contrast, VX-680 inhibits Aurora A at 0.6 nM and Aurora B at 18 nM, effectively acting as a dual inhibitor in standard cellular assays [2]. This lack of selectivity in VX-680 induces mixed phenotypes, whereas MLN8054 strictly enforces monopolar spindle formation without immediate polyploidy.
| Evidence Dimension | Aurora A vs. Aurora B Selectivity Ratio |
| Target Compound Data | MLN8054 (>40-fold selectivity; Aurora A IC50 = 4 nM, Aurora B IC50 = 175 nM) |
| Comparator Or Baseline | VX-680 (Pan-inhibitor; Aurora A IC50 = 0.6 nM, Aurora B IC50 = 18 nM) |
| Quantified Difference | MLN8054 provides a >40-fold functional selectivity window for Aurora A, whereas VX-680 acts as a dual inhibitor at working concentrations, confounding phenotypic readouts. |
| Conditions | In vitro recombinant kinase ATP-competitive binding assays. |
Procurement of MLN8054 ensures researchers can isolate Aurora A-specific cellular mechanisms without the confounding polyploidy induced by off-target Aurora B inhibition.
MLN8054 is structurally distinct from its successor, MLN8237 (Alisertib), particularly regarding its off-target interaction with the GABA_A α-1 benzodiazepine site. MLN8054 exhibits a GABA_A binding IC50 of 330 nM and high brain partitioning (brain/plasma AUC ratio of 0.23 in SD rats). In contrast, MLN8237 was optimized to reduce this liability, showing a GABA_A IC50 of 490 nM and significantly lower CNS penetration. For laboratories specifically studying the neurotoxicity of early benzazepine kinase inhibitors or requiring a highly CNS-penetrant Aurora A inhibitor for specialized in vivo models, MLN8054 is the mandatory procurement choice over the newer clinical analog [1].
| Evidence Dimension | GABA_A α-1 receptor binding and CNS partitioning |
| Target Compound Data | MLN8054 (GABA_A IC50 = 330 nM; Brain/Plasma AUC ratio = 0.23) |
| Comparator Or Baseline | MLN8237 / Alisertib (GABA_A IC50 = 490 nM; reduced brain partitioning) |
| Quantified Difference | MLN8054 demonstrates ~32% stronger affinity for the GABA_A receptor and higher CNS penetrance compared to the optimized MLN8237. |
| Conditions | PerkinElmer General SEP panel and in vivo Sprague-Dawley rat pharmacokinetic models. |
Buyers conducting historical SAR benchmarking or neuro-oncology research must procure MLN8054 to accurately replicate the specific CNS-penetrant pharmacokinetic profile lost in later-generation analogs.
The practical utility of a kinase inhibitor in preclinical models depends heavily on its formulation compatibility. MLN8054 has an established, highly reproducible dosing vehicle protocol that guarantees quantitative oral bioavailability. Specifically, formulating MLN8054 as a sodium salt in 10% 2-HP-β-CD (hydroxypropyl-beta-cyclodextrin) with 3.5% NaHCO3 allows for stable oral administration at 30 mg/kg. This optimized protocol yields a low clearance rate and a 4-hour terminal half-life in rat models. Attempting to use generic aqueous buffers or unoptimized DMSO suspensions results in precipitation and erratic plasma concentrations, making the procurement of high-purity MLN8054 and adherence to its specific cyclodextrin formulation critical for reproducible xenograft outcomes [1].
| Evidence Dimension | Pharmacokinetic stability and oral bioavailability |
| Target Compound Data | MLN8054 formulated in 10% 2-HP-β-CD / 3.5% NaHCO3 (Quantitative oral bioavailability, 4h half-life) |
| Comparator Or Baseline | Unoptimized aqueous or generic DMSO suspensions (Erratic absorption, precipitation) |
| Quantified Difference | The specific cyclodextrin formulation ensures consistent systemic exposure and prevents the high dosing variability of standard aqueous suspensions. |
| Conditions | Oral dosing (30 mg/kg) in in vivo rat and mouse xenograft models. |
Utilizing the exact, validated MLN8054 compound with its established cyclodextrin vehicle ensures reliable, reproducible pharmacokinetic delivery, preventing costly failures in late-stage in vivo animal models.
Because MLN8054 possesses a well-documented off-target affinity for the GABA_A α-1 receptor (IC50 = 330 nM), it is the premier reference standard for laboratories studying the structural basis of benzodiazepine-like side effects in kinase inhibitors. Procuring MLN8054 allows toxicologists to baseline the somnolence and CNS-penetrant phenotypes that drove the development of next-generation inhibitors like MLN8237 [1].
In fundamental cell cycle research, distinguishing the roles of Aurora A (centrosome maturation) from Aurora B (chromosome segregation) is critical. MLN8054's >40-fold selectivity for Aurora A makes it the ideal tool compound to induce monopolar spindles and G2/M arrest without triggering the immediate polyploidy and cytokinesis failure characteristic of pan-Aurora inhibitors like VX-680 [2].
For contract research organizations (CROs) and translational labs requiring a reliable positive control for Aurora A inhibition in vivo, MLN8054 is highly valuable. Its established formulation protocol (10% 2-HP-β-CD with 3.5% NaHCO3) ensures quantitative oral bioavailability and reproducible tumor growth inhibition in HCT-116 and PC-3 xenograft models, minimizing vehicle-related dosing artifacts[1].